

# Toxicology and Safety Profile of 4,4-Dimethyloctane: A Technical Guide

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## Compound of Interest

Compound Name: 4,4-Dimethyloctane

Cat. No.: B095178

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Disclaimer: This document provides a summary of the available toxicological and safety data for **4,4-dimethyloctane**. It is intended for informational purposes for a technical audience. It is important to note that comprehensive toxicological data for this specific substance is limited in publicly accessible literature. Much of the information is based on Safety Data Sheets (SDS) and data from related chemical categories. The toxicological properties have not been fully investigated.<sup>[1]</sup>

## Introduction

**4,4-Dimethyloctane** is a branched alkane with the chemical formula C<sub>10</sub>H<sub>22</sub>. As with many industrial chemicals, a thorough understanding of its toxicological and safety profile is essential for safe handling, risk assessment, and potential applications in various fields, including drug development where it might be used as a solvent or an intermediate. This guide synthesizes the available data on its hazards, provides quantitative toxicological endpoints where available, and outlines standard experimental protocols relevant to its assessment.

## Physicochemical Properties

A summary of the key physicochemical properties of **4,4-dimethyloctane** is presented below.

Property	Value	Reference
Molecular Formula	C10H22	[2]
Molecular Weight	142.29 g/mol	[2]
CAS Number	15869-95-1	[3]
Boiling Point	161 °C	[2]
Density	0.74 g/cm <sup>3</sup> at 20 °C	[2]
logP (n-octanol/water)	5.2 (estimated)	[4]

The high logP value suggests a potential for bioaccumulation.[4]

## Toxicological Data Summary

Comprehensive, peer-reviewed toxicological studies for **4,4-dimethyloctane** are not readily available. The following tables summarize the available quantitative data, which is primarily derived from acute toxicity estimates and classifications from safety data sheets.

**Table 1: Acute Toxicity**

Endpoint	Value	Classification	Reference
Oral LD50 (rat, estimated)	> 2000 mg/kg	Not Classified	[1]
Dermal LD50 (rabbit, estimated)	> 2000 mg/kg	Not Classified	[1]
Inhalation LC50 (rat, estimated)	> 20 mg/L	Not Classified	[1]

**Table 2: Irritation and Sensitization**

Endpoint	Result	Classification	Reference
Skin Irritation	Irritating	Category 2	[2][3]
Eye Irritation	Irritating	Category 2	[2][3]
Respiratory Sensitization	No data available	-	[2]
Skin Sensitization	No data available	-	[2]

**Table 3: Repeated Dose, Genotoxicity, and Carcinogenicity**

Endpoint	Result	Reference
Repeated Dose Toxicity	No data available	[2]
Germ Cell Mutagenicity	No data available	[2]
Carcinogenicity	No data available	[2]

## Hazard Identification and Classification

**4,4-Dimethyloctane** is classified as a hazardous chemical.[1] The primary hazards are summarized below.

- Flammability: Flammable liquid and vapor.[2][5][6][7]
- Aspiration Hazard: May be fatal if swallowed and enters airways.[2][5][6][7]
- Skin Irritation: Causes skin irritation.[3][8]
- Eye Irritation: Causes serious eye irritation.[3][8]

## Experimental Protocols

As specific experimental data for **4,4-dimethyloctane** is lacking, this section provides detailed methodologies for key toxicological assessments based on standardized OECD guidelines.

These protocols represent how the toxicological profile of a substance like **4,4-dimethyloctane** would typically be evaluated.

## Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

- **Objective:** To determine the acute oral toxicity (LD50) of a substance.
- **Test Animals:** Typically, female rats from a standard laboratory strain are used. Animals are young, healthy adults.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage. A limit test is often performed first at 2000 mg/kg. If no mortality is observed, the LD50 is determined to be greater than this dose.
- **Procedure:** A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

## In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD TG 439)

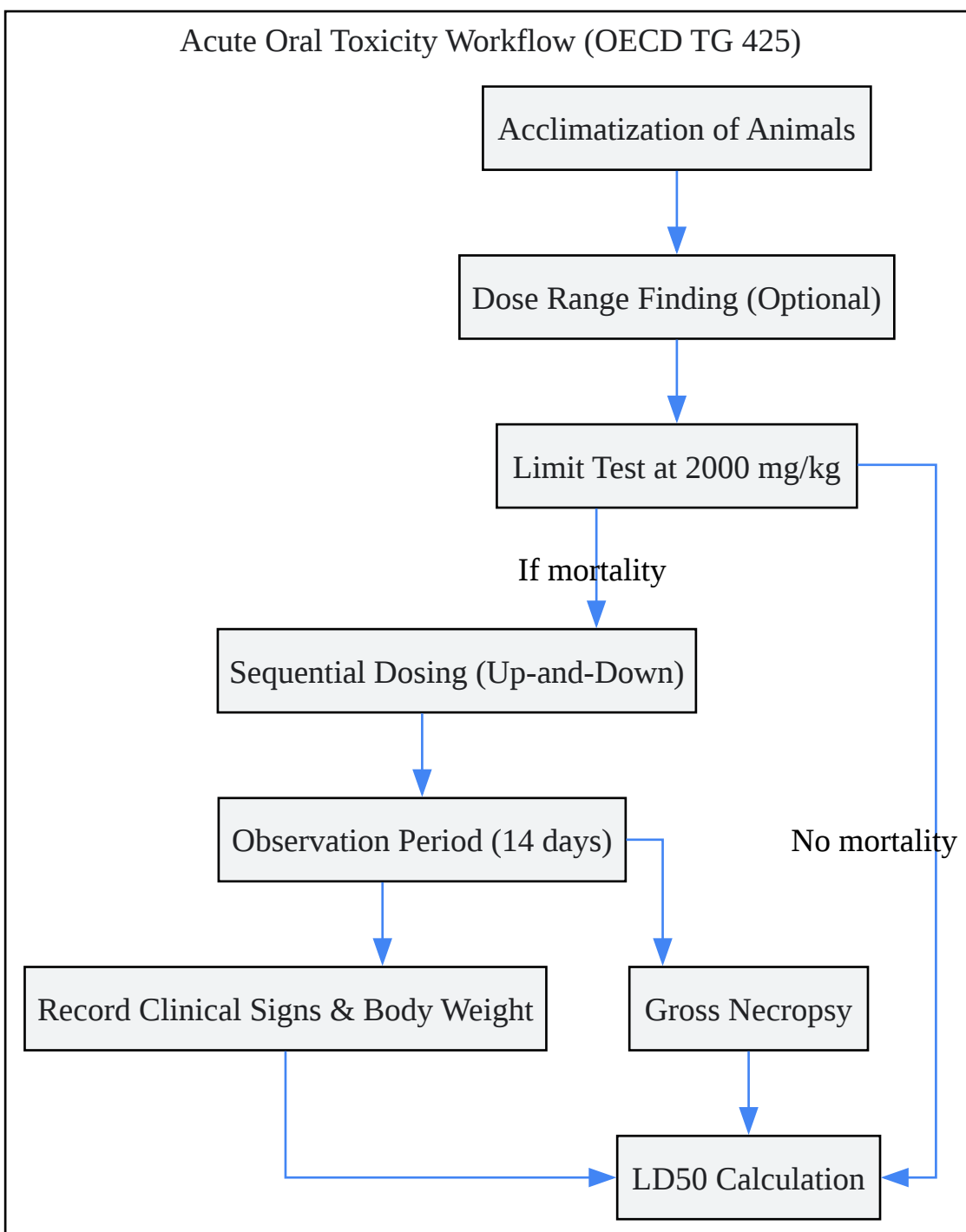
- **Objective:** To assess the skin irritation potential of a substance using an in vitro model.
- **Test System:** A reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

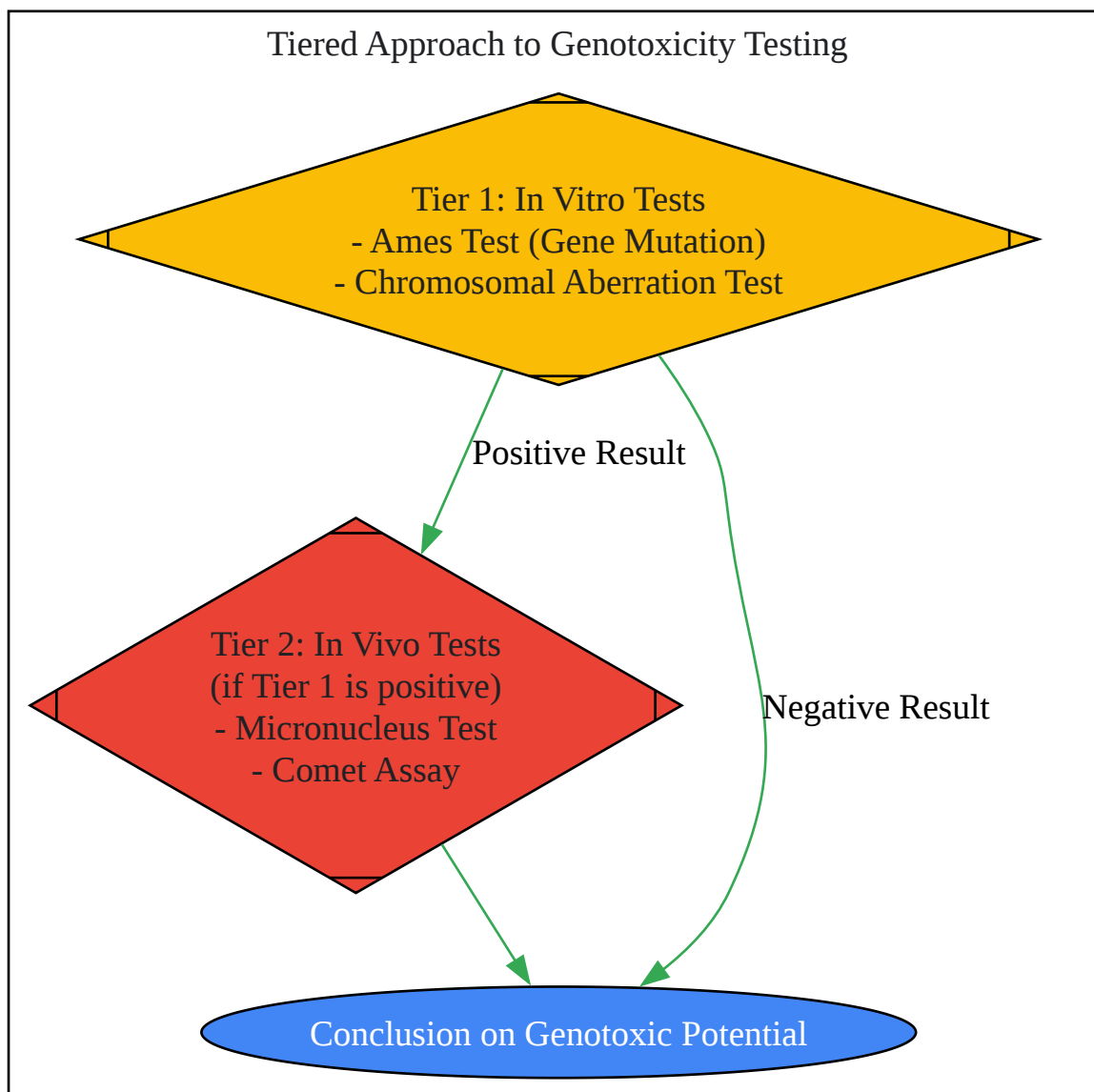
- Procedure:
  - The test substance is applied topically to the skin tissue surface.
  - The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).
  - The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).
- Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.
- Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g.,  $\leq 50\%$ ) compared to the negative control.

## Visualizations

### Signaling Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for an acute toxicity study and a logical relationship for hazard assessment.





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